

# JTV-519 free base molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Jtv-519 free base

Cat. No.: B1663253

[Get Quote](#)

## An In-Depth Technical Guide to JTV-519 (K201)

This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, and experimental applications of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative with significant potential in cardiovascular research. The information is tailored for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

JTV-519 is a synthetic compound investigated for its cardioprotective and antiarrhythmic properties. Its fundamental molecular characteristics are summarized below.

Property	Value	Citation(s)
Chemical Formula	C <sub>25</sub> H <sub>32</sub> N <sub>2</sub> O <sub>2</sub> S	[1][2][3][4]
Molecular Weight	424.60 g·mol <sup>-1</sup>	[1][2][3]
IUPAC Name	3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one	[1]
Synonyms	K201	[1][2][5]

## Core Mechanism of Action and Signaling Pathways

JTV-519 exerts its primary effects by modulating intracellular calcium ( $\text{Ca}^{2+}$ ) handling within cardiomyocytes, specifically by targeting the ryanodine receptor (RyR2) and the sarcoplasmic reticulum  $\text{Ca}^{2+}$ -ATPase (SERCA).

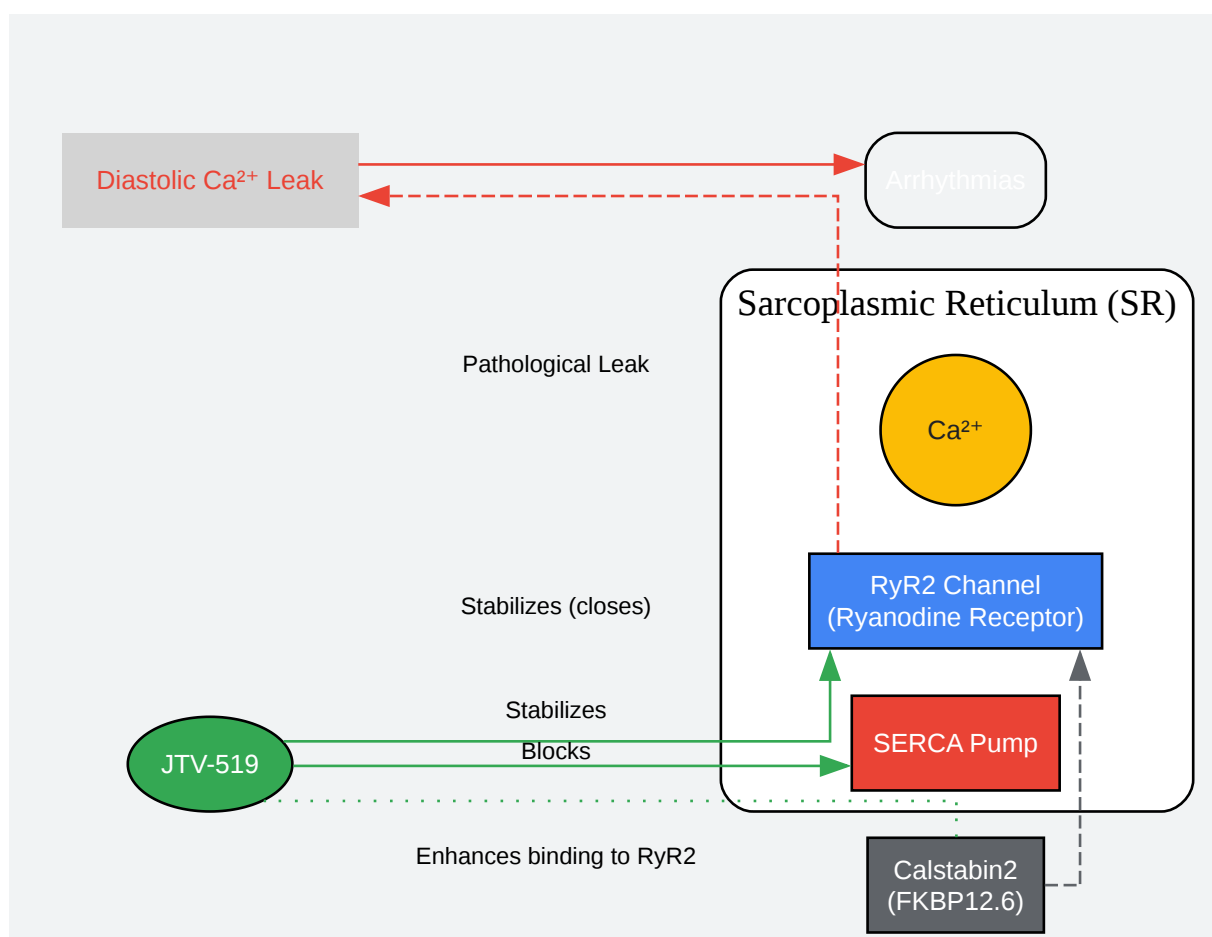
#### Stabilization of the Ryanodine Receptor (RyR2):

The principal mechanism of JTV-519 involves the stabilization of the RyR2 channel, a critical component of the sarcoplasmic reticulum (SR) responsible for releasing  $\text{Ca}^{2+}$  to initiate muscle contraction.[1] In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become "leaky," leading to abnormal diastolic  $\text{Ca}^{2+}$  release from the SR.[1][6] This  $\text{Ca}^{2+}$  leak can trigger delayed afterdepolarizations and arrhythmias.[7]

JTV-519 binds to RyR2, stabilizing it in the closed conformation.[1][6][8] This action reduces the open probability of the channel during diastole, thereby preventing the inappropriate leak of  $\text{Ca}^{2+}$  into the cytosol.[1] The stabilization is thought to be mediated, at least in part, by increasing the binding affinity of calstabin2 (also known as FKBP12.6) to the RyR2 complex.[9] [10] Calstabin2 is a regulatory protein that is often depleted from the RyR2 complex in heart failure, contributing to channel dysfunction.[7] By enhancing the calstabin2-RyR2 interaction, JTV-519 helps to restore normal channel function.[9]

#### Modulation of SERCA:

In addition to its effects on RyR2, JTV-519 has been identified as a  $\text{Ca}^{2+}$ -dependent blocker of the sarcoplasmic reticulum  $\text{Ca}^{2+}$ -stimulated ATPase (SERCA).[2][5][11][12] SERCA is responsible for pumping  $\text{Ca}^{2+}$  from the cytosol back into the SR, a crucial step for muscle relaxation. The inhibitory effect on SERCA suggests a complex role for JTV-519 in overall  $\text{Ca}^{2+}$  homeostasis within the cardiomyocyte.



[Click to download full resolution via product page](#)

Mechanism of JTV-519 on cardiomyocyte  $\text{Ca}^{2+}$  handling.

## Experimental Protocols and Methodologies

JTV-519 has been evaluated in a variety of in vitro and in vivo experimental models to elucidate its mechanism and therapeutic potential.

### In Vitro Studies:

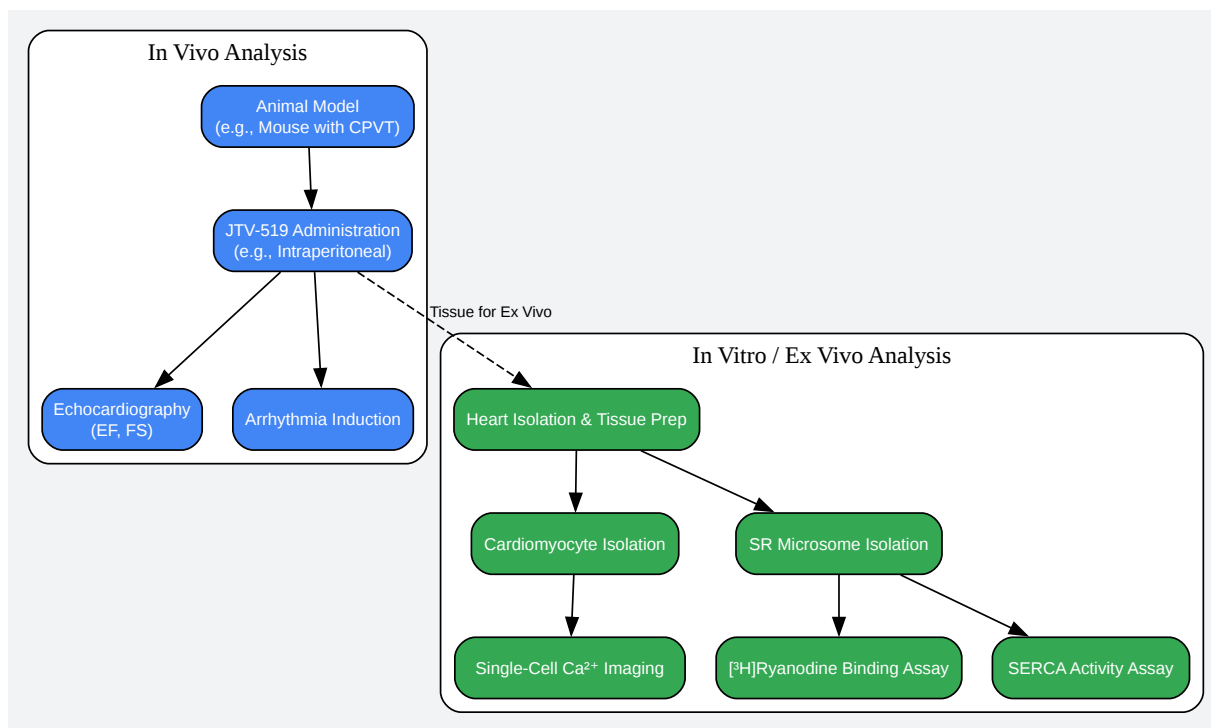
- Single-Cell  $\text{Ca}^{2+}$  Imaging: This technique is used to measure intracellular  $\text{Ca}^{2+}$  transients and spontaneous  $\text{Ca}^{2+}$  release events (sparks and waves) in isolated cardiomyocytes.
  - Methodology: Cardiomyocytes are isolated from animal models (e.g., murine or human ventricular tissue).[6] The cells are loaded with a  $\text{Ca}^{2+}$ -sensitive fluorescent dye, such as Fluo-4 AM. A confocal laser scanning microscope is used to record line-scan images along

the longitudinal axis of the cell during electrical stimulation. Parameters like systolic and diastolic  $\text{Ca}^{2+}$  levels, SR  $\text{Ca}^{2+}$  load, and the frequency of  $\text{Ca}^{2+}$  sparks are quantified in the presence and absence of JTV-519 (typically at concentrations around 1  $\mu\text{M}$ ).[\[6\]](#)[\[13\]](#)

- **[<sup>3</sup>H]Ryanodine Binding Assays:** This assay measures the binding affinity of ryanodine to RyR2 channels, which reflects the channel's open state.
  - **Methodology:** Sarcoplasmic reticulum microsomes are isolated from heart tissue. The microsomes are incubated with [<sup>3</sup>H]ryanodine and varying concentrations of JTV-519. The amount of bound radioactivity is measured to determine how JTV-519 affects the conformational state of the RyR2 channel.[\[13\]](#)[\[14\]](#)
- **SERCA Activity Assays:** The effect of JTV-519 on SERCA function can be assessed by measuring the rate of  $\text{Ca}^{2+}$  uptake into isolated SR microsomes.
  - **Methodology:** Cardiac SR microsomes are prepared, and the rate of  $\text{Ca}^{2+}$  loading is measured, often using  $\text{Ca}^{2+}$ -sensitive dyes or radioisotopes. K201 has been shown to slow this rate, indicating a potential blocking effect on SERCA.[\[12\]](#)

#### In Vivo Studies:

- **Animal Models of Heart Failure and Arrhythmia:** JTV-519 has been tested in animal models, including mice with catecholaminergic polymorphic ventricular tachycardia (CPVT) and dogs with pacing-induced heart failure.[\[9\]](#)[\[14\]](#)
  - **Methodology:** For acute studies, JTV-519 may be administered intravenously (e.g., 0.5mg/kg/h).[\[3\]](#)[\[5\]](#) For chronic studies, it can be administered to assess long-term effects on cardiac function. Cardiac function is typically evaluated using echocardiography to measure parameters like ejection fraction (EF) and fractional shortening (FS).[\[5\]](#)[\[9\]](#) Arrhythmia susceptibility can be tested through programmed electrical stimulation protocols.



[Click to download full resolution via product page](#)

General experimental workflow for evaluating JTV-519.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. JTV-519 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. JTV-519 Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca<sup>2+</sup> leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. JTV 519 fumarate | Ryanodine Receptor Inhibitors: R&D Systems [rndsystems.com]
- 9. pnas.org [pnas.org]
- 10. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. K201 (JTV519) is a Ca<sup>2+</sup>-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. K201 (JTV519) suppresses spontaneous Ca<sup>2+</sup> release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JTV-519 free base molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663253#jtv-519-free-base-molecular-weight-and-formula]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)